molecular formula C12H11NO2 B1214468 2-Naphthyl methylcarbamate CAS No. 4089-04-7

2-Naphthyl methylcarbamate

Cat. No.: B1214468
CAS No.: 4089-04-7
M. Wt: 201.22 g/mol
InChI Key: RLEPUHXXMVRJDI-UHFFFAOYSA-N
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Description

2-Naphthyl methylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4089-04-7

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

naphthalen-2-yl N-methylcarbamate

InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14)

InChI Key

RLEPUHXXMVRJDI-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CNC(=O)OC1=CC2=CC=CC=C2C=C1

4089-04-7

Synonyms

2-naphthyl methylcarbamate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

72 parts by weight of β-naphthol are dissolved in 250 parts by weight of cumene at 80° C. 46.7 parts by weight of methylcarbamyl chloride are stirred into this solution over a period of 10 minutes while nitrogen is simultaneously bubbled through the solution. The reaction is complete after 15 minutes. The hot reaction solution is cooled to 0° C and the precipitated β-naphthyl-N-methylcarbamate is isolated. The yield is 85% of theory.
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Synthesis routes and methods III

Procedure details

A process for the manufacture of α-naphthyl-N-methylcarbamate by the reaction of methylcarbamyl chloride and α-naphthol containing β-naphthol as an impurity, which comprises reacting methylcarbamyl chloride, which is essentially free from phosgene and hydrogen chloride, in the absence of an acid-binding agent, with α-naphthol containing β-naphthol as an impurity at a temperature in the range of 60° to 130° C in, as solvent, cumene, the starting concentration of said naphthol in the cumene being in the range of 20 to 40% by weight, based on the cumene, and cooling the reaction mixture to precipitate the α-naphthyl-N-methylcarbamate as a pure crystalline solid, the β-naphthyl-N-methylcarbamate formed in the reaction remaining in solution in the cumene when the reaction mixture is cooled.
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